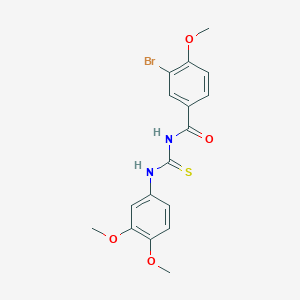![molecular formula C25H22N4O5S B410344 N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410344.png)
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazole ring, a carbamothioyl group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with an aldehyde or carboxylic acid.
Introduction of the Carbamothioyl Group: This step involves the reaction of the benzoxazole derivative with an isothiocyanate.
Attachment of the Nitrobenzamide Moiety: This can be accomplished through a coupling reaction with a nitrobenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The benzoxazole ring can be hydrogenated to form a dihydrobenzoxazole derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases such as sodium hydride.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzoxazole derivatives.
Industry: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The carbamothioyl group may also play a role in binding to specific proteins, while the nitrobenzamide moiety can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[5-(5-methyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
- N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxy-3-aminobenzamide
Uniqueness
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of the ethyl group on the benzoxazole ring, which can influence its chemical reactivity and biological activity. The combination of the carbamothioyl and nitrobenzamide moieties also provides distinct properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C25H22N4O5S |
|---|---|
Molekulargewicht |
490.5g/mol |
IUPAC-Name |
N-[[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C25H22N4O5S/c1-4-15-6-9-21-19(11-15)26-24(34-21)17-7-5-14(2)18(12-17)27-25(35)28-23(30)16-8-10-22(33-3)20(13-16)29(31)32/h5-13H,4H2,1-3H3,(H2,27,28,30,35) |
InChI-Schlüssel |
WEKNWDFIXINPCR-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-4-methoxy-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B410261.png)
![Methyl 2-({[(3-bromo-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410262.png)

![3-bromo-4-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410266.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B410267.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-bromo-4-methoxybenzamide](/img/structure/B410270.png)
![3-bromo-4-methoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B410272.png)

![3-bromo-N-[(2,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410276.png)
![3-bromo-N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410278.png)
![3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410279.png)

![3-bromo-4-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B410282.png)
![3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410284.png)
